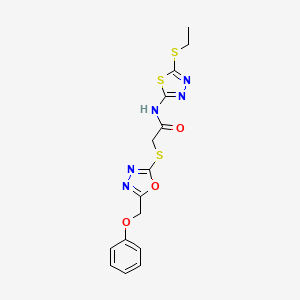
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H15N5O3S3 and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a hybrid compound that incorporates both thiadiazole and oxadiazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's structure can be broken down into two significant parts:
- Thiadiazole moiety : Known for its role in various pharmacological activities.
- Oxadiazole moiety : Often linked to antimicrobial and anticancer effects.
The molecular formula of the compound is C₁₄H₁₅N₃O₂S₂, with a molecular weight of approximately 313.4 g/mol.
Antimicrobial Activity
Research has shown that derivatives of thiadiazoles and oxadiazoles exhibit considerable antimicrobial properties. The hybrid nature of this compound suggests potential effectiveness against various pathogens.
Table 1: Summary of Antimicrobial Activities
| Compound Type | Activity | Reference |
|---|---|---|
| Thiadiazole Derivatives | Antibacterial | |
| Oxadiazole Derivatives | Antifungal | |
| Hybrid Compounds | Broad-spectrum activity |
Antiviral Activity
The compound has been evaluated for its antiviral potential, particularly against viruses such as Dengue and other flaviviruses. Studies indicate that similar compounds have shown promising results as non-nucleoside inhibitors of viral polymerases.
Case Study: Dengue Virus Inhibition
A study highlighted the synthesis of oxadiazole derivatives that exhibited submicromolar activity against all four dengue virus serotypes. This suggests that the compound may share similar antiviral mechanisms due to its structural components .
Anticancer Activity
The anticancer properties of thiadiazole and oxadiazole derivatives are well-documented. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways.
Table 2: Summary of Anticancer Activities
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several key interactions:
- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with target enzymes or receptors.
- π-π Interactions : Aromatic rings in the structure facilitate π-π stacking interactions with nucleobases or proteins.
These interactions enhance the compound's binding affinity and specificity towards biological targets.
Eigenschaften
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S3/c1-2-24-15-20-18-13(26-15)16-11(21)9-25-14-19-17-12(23-14)8-22-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQRQSKFDVIUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














